Chlorine Position (Meta vs Para) on 5-Aryl Ring Dictates Bioactivity Profile Across Triazole Chemotypes
In a systematic cytotoxicity evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide derivatives, the para-chlorophenyl analog (3c) exhibited approximately 5-fold greater cytotoxic potency (IC50 = 3.2 ± 0.6 μM) compared to the meta-chlorophenyl analog (3b) [1]. Conversely, in antifungal triazole series, the 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol was identified as the most significantly active compound among the series, outperforming its para-chloro counterpart [2]. This divergent positional SAR — where meta and para chlorine can each prove superior depending on the biological target — underscores that the 3-chlorophenyl substitution of CAS 1171933-84-8 is not interchangeable with the 4-chlorophenyl isomer (CAS 1171933-83-7).
| Evidence Dimension | Cytotoxic potency (IC50) of meta- vs para-chlorophenyl triazole derivatives |
|---|---|
| Target Compound Data | Meta-chlorophenyl analog (3b): IC50 not explicitly reported as more potent in this specific cytotoxicity series (para was superior) |
| Comparator Or Baseline | Para-chlorophenyl analog (3c): IC50 = 3.2 ± 0.6 μM (MCF-7 cell-based cytotoxicity assay) |
| Quantified Difference | Para-chlorophenyl approximately 5-fold more potent than meta in this cytotoxicity assay; meta-chlorophenyl shown superior in antifungal series (context-dependent SAR) |
| Conditions | MCF-7 breast cancer cell line cytotoxicity assay; and antifungal screening against Candida spp. (separate studies, class-level inference) |
Why This Matters
Demonstrates that the 3-chlorophenyl versus 4-chlorophenyl choice is not a trivial substitution; the optimal isomer is target-dependent, meaning procurement decisions must align with the specific biological system under investigation.
- [1] Repository Brieflands. Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers with Potential Anticancer Effects. 2020. Available at: https://repository.brieflands.com View Source
- [2] Beilstein Journal of Organic Chemistry. Advances in synthetic approach to and antifungal activity of triazoles. 2011; 7: 668. Available at: https://www.beilstein-journals.org/bjoc/articles/7/79 View Source
